N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
CAS No.: 361481-70-1
Cat. No.: VC7519156
Molecular Formula: C29H25N3O4S2
Molecular Weight: 543.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361481-70-1 |
|---|---|
| Molecular Formula | C29H25N3O4S2 |
| Molecular Weight | 543.66 |
| IUPAC Name | N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C29H25N3O4S2/c1-3-19-32(20-4-2)38(35,36)24-17-15-23(16-18-24)28(34)31-29-30-25(21-11-7-5-8-12-21)27(37-29)26(33)22-13-9-6-10-14-22/h3-18H,1-2,19-20H2,(H,30,31,34) |
| Standard InChI Key | OVKLVPPHTNAGFG-UHFFFAOYSA-N |
| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring and the introduction of the benzamide and sulfamoyl groups. A common approach might involve:
-
Step 1: Formation of the thiazole core using appropriate precursors.
-
Step 2: Introduction of the benzoyl and phenyl groups onto the thiazole ring.
-
Step 3: Coupling with a benzamide derivative.
-
Step 4: Introduction of the N,N-diallylsulfamoyl group.
Potential Applications
While specific applications for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide are not documented, compounds with similar structures are often explored for their biological activities, such as antibacterial or antifungal properties. The presence of a sulfamoyl group suggests potential use in pharmaceuticals or as a precursor for further chemical modifications.
Research Findings and Data
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | C25H21N3O4S2 | 491.6 g/mol | Potential biological activities |
| 4-benzoyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | C23H16N2O2S | 384.5 g/mol | Pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume